2A,3,6,7b-tetrahydro-1H-indeno[1,2-b]azet-7(2H)-one
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Overview
Description
2A,3,6,7b-tetrahydro-1H-indeno[1,2-b]azet-7(2H)-one is a complex organic compound featuring a fused ring system
Preparation Methods
The synthesis of 2A,3,6,7b-tetrahydro-1H-indeno[1,2-b]azet-7(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as indanone derivatives can be reacted with azetidine intermediates under controlled temperature and pressure to form the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and advanced purification techniques .
Chemical Reactions Analysis
2A,3,6,7b-tetrahydro-1H-indeno[1,2-b]azet-7(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures
Scientific Research Applications
2A,3,6,7b-tetrahydro-1H-indeno[1,2-b]azet-7(2H)-one has significant applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs targeting specific pathways.
Industry: Its stability and reactivity make it useful in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2A,3,6,7b-tetrahydro-1H-indeno[1,2-b]azet-7(2H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological responses. Detailed studies on its binding affinity and activity are essential to understand its full potential .
Comparison with Similar Compounds
Similar compounds to 2A,3,6,7b-tetrahydro-1H-indeno[1,2-b]azet-7(2H)-one include:
6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]isoquinoline: Known for its pharmacological properties and structural similarities.
1H-Indene, 3a,4,7,7a-tetrahydro-: Shares a similar fused ring system and is used in various chemical applications.
4,5,6,7-tetrahydro-2H-indazole derivatives: These compounds also exhibit interesting biological activities and are used in drug development. The uniqueness of this compound lies in its specific ring fusion and potential for diverse chemical modifications
Properties
Molecular Formula |
C10H11NO |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1,2,2a,3,6,7b-hexahydroindeno[1,2-b]azet-7-one |
InChI |
InChI=1S/C10H11NO/c12-8-3-1-2-6-4-7-5-11-10(7)9(6)8/h1-2,7,10-11H,3-5H2 |
InChI Key |
AWQAWWYAOFTKIO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(C1=O)C3C(C2)CN3 |
Origin of Product |
United States |
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